The primary source of Ivermectin B1a monosaccharide is the fermentation of Streptomyces avermitilis, which produces avermectins as secondary metabolites. These compounds are isolated through various purification processes, including solvent extraction and chromatography, to yield high-purity forms suitable for research and application .
Ivermectin B1a monosaccharide belongs to the class of macrocyclic lactones, a subgroup of polyketides. These compounds are characterized by their large cyclic structures and are known for their significant biological activities, particularly in veterinary and human medicine as antiparasitic agents .
The synthesis of Ivermectin B1a monosaccharide can be approached through both total synthesis and semi-synthetic methods. The total synthesis involves constructing the entire molecular framework from simpler organic compounds, while semi-synthesis modifies naturally occurring avermectins to yield the desired monosaccharide form.
Technical Details:
Ivermectin B1a monosaccharide features a complex structure that includes a macrocyclic lactone ring and a sugar moiety. The presence of hydroxyl groups at specific positions contributes to its solubility and reactivity.
Data:
Ivermectin B1a monosaccharide participates in various chemical reactions that can modify its structure and enhance its pharmacological properties.
Technical Details:
Ivermectin B1a exerts its antiparasitic effects primarily through binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases permeability to chloride ions, leading to paralysis and death of the parasites.
Data:
Relevant Data:
Ivermectin B1a monosaccharide has several significant applications in both veterinary and human medicine:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: